2,6-Difluoro-3-pyridin-4-ylpyridine
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Overview
Description
2,6-Difluoro-3-pyridin-4-ylpyridine is a fluorinated heterocyclic compound with the molecular formula C10H6F2N2. This compound is part of the pyridine family, which is characterized by a six-membered ring containing one nitrogen atom. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-pyridin-4-ylpyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 3-bromo-2-nitropyridine with tetra-n-butylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature, which yields 2-fluoro-3-bromopyridine . This intermediate can then undergo further fluorination to produce 2,6-difluoropyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves the use of complex fluorinating agents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This method can yield a mixture of fluorinated products, including 2,6-difluoropyridine .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-pyridin-4-ylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alkoxides. These reactions typically occur under mild conditions, such as room temperature in polar solvents like DMF.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as potassium permanganate (KMnO4) for oxidation or lithium aluminum hydride (LiAlH4) for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
2,6-Difluoro-3-pyridin-4-ylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-pyridin-4-ylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 2,6-Dichloropyridine
- Pentafluoropyridine
Uniqueness
2,6-Difluoro-3-pyridin-4-ylpyridine is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring. This configuration imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its mono-fluorinated or chlorinated counterparts .
Properties
Molecular Formula |
C10H6F2N2 |
---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
2,6-difluoro-3-pyridin-4-ylpyridine |
InChI |
InChI=1S/C10H6F2N2/c11-9-2-1-8(10(12)14-9)7-3-5-13-6-4-7/h1-6H |
InChI Key |
CEUNBVAOSAAMKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C2=CC=NC=C2)F)F |
Origin of Product |
United States |
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